molecular formula C10H19NO2 B3301800 tert-butyl (3R)-piperidine-3-carboxylate CAS No. 912807-35-3

tert-butyl (3R)-piperidine-3-carboxylate

Cat. No.: B3301800
CAS No.: 912807-35-3
M. Wt: 185.26 g/mol
InChI Key: RHNAXBBEIVHVQT-MRVPVSSYSA-N
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Description

Tert-butyl (3R)-piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine carboxylates It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butyl ester group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-piperidine-3-carboxylate typically involves the esterification of (3R)-piperidine-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact. Flow microreactor systems have been employed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Piperidine N-oxides.

    Reduction: Piperidine alcohols.

    Substitution: N-substituted piperidines.

Scientific Research Applications

Tert-butyl (3R)-piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction. The exact molecular pathways involved can vary, but they often include modulation of neurotransmitter systems, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R)-piperidine-3-carboxylate is unique due to its specific structural configuration and the presence of the tert-butyl ester group. This configuration imparts distinct chemical and physical properties, making it valuable in the synthesis of complex molecules and in various research applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

tert-butyl (3R)-piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNAXBBEIVHVQT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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